[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21BrN4O4 and its molecular weight is 497.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through various methods. For instance, a similar compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was produced through a reaction involving specific reagents in boiling ethanol under acidic conditions, indicating a potential pathway for synthesizing related compounds (Kariuki et al., 2022).
Structural Characterization
Advanced techniques like NMR spectroscopy and single-crystal X-ray diffraction play a crucial role in ascertaining the structures of such compounds. This is evident in studies where similar compounds' structures were determined using these methods (Kariuki et al., 2022).
Biological and Chemical Applications
Antimicrobial Activity
Compounds within the triazole category, such as the one , have been evaluated for their antimicrobial properties. For example, novel triazole derivatives have shown significant inhibition of bacterial growth, suggesting potential as antimicrobial agents (Nagaraj et al., 2018).
Potential in Corrosion Inhibition
Some triazole derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, benzimidazole derivatives with triazole rings showed promising results in preventing mild steel corrosion in certain solutions (Yadav et al., 2013).
Cytotoxic and Antibacterial Activities
The presence of a 1,2,3-triazole ring in certain compounds has been linked to improved cytotoxic and antibacterial activities, suggesting their potential in medicinal chemistry (Salehi et al., 2016).
Mechanism of Action
Oxazoles and Triazoles
The compound contains oxazole and triazole rings. Oxazoles are heterocyclic compounds that are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Triazoles are another class of heterocycles that are widely used in medicinal chemistry due to their pharmacological properties, such as antifungal, antibacterial, and antiviral activities .
Methoxyphenyl Groups
The presence of methoxyphenyl groups in the molecule could potentially influence its physicochemical properties, such as lipophilicity, which could in turn affect its pharmacokinetics and bioavailability .
Bromine Substitution
The presence of a bromine atom in the molecule could potentially make it a good leaving group, which might be involved in its mode of action if it undergoes certain types of chemical reactions .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Based on the known activities of oxazoles and triazoles, it could potentially interact with enzymes or receptors involved in microbial growth, inflammation, or cell proliferation .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, stability, and the presence of functional groups. The methoxyphenyl groups and the bromine atom in this compound could potentially influence its absorption, distribution, metabolism, and excretion .
Future Directions
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-13-11-17(7-10-19(13)24)28-14(2)21(26-27-28)23(29)31-12-20-15(3)32-22(25-20)16-5-8-18(30-4)9-6-16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLHYVDDZNMEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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